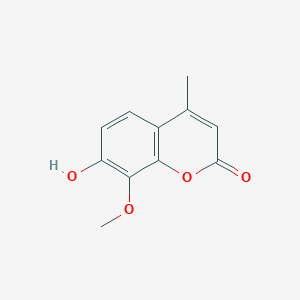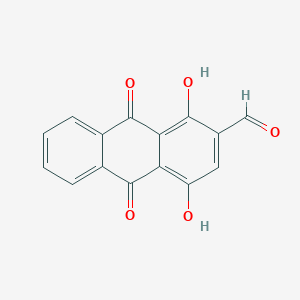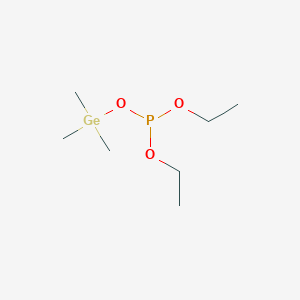![molecular formula C16H17O4- B14624890 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate CAS No. 56007-93-3](/img/structure/B14624890.png)
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is an organic compound with a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction between a carboxylic acid and an alcohol. The compound’s structure includes a benzoate group and an oct-1-yn-4-yl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate typically involves the esterification reaction between benzoic acid and oct-1-yn-4-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Amides or other ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the electronic and steric properties of the ester and alkyne groups .
Comparison with Similar Compounds
Similar Compounds
Propargyl benzoate: Similar structure but with a propargyl group instead of an oct-1-yn-4-yl group.
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate: Contains a hexyloxy group and an octan-2-yl group.
Uniqueness
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is unique due to the presence of the oct-1-yn-4-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in organic synthesis and various applications where specific reactivity and properties are required.
Properties
CAS No. |
56007-93-3 |
|---|---|
Molecular Formula |
C16H17O4- |
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-oct-1-yn-4-yloxycarbonylbenzoate |
InChI |
InChI=1S/C16H18O4/c1-3-5-9-12(8-4-2)20-16(19)14-11-7-6-10-13(14)15(17)18/h2,6-7,10-12H,3,5,8-9H2,1H3,(H,17,18)/p-1 |
InChI Key |
BMCWHCYYKOEXDV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC#C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


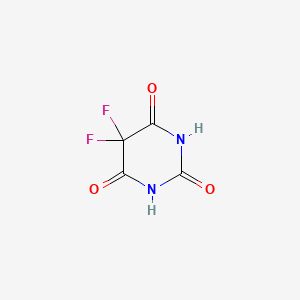
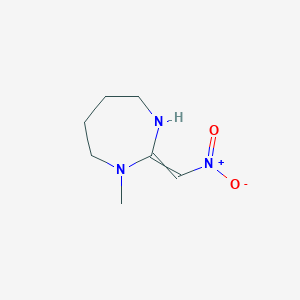
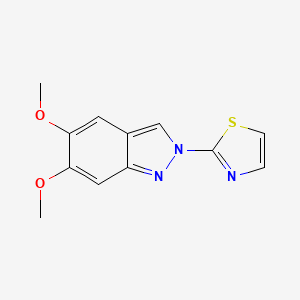
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
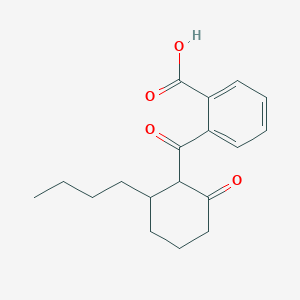
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
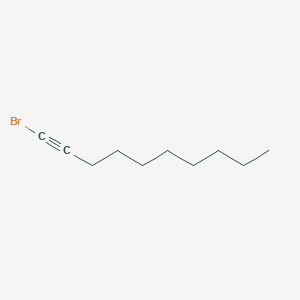
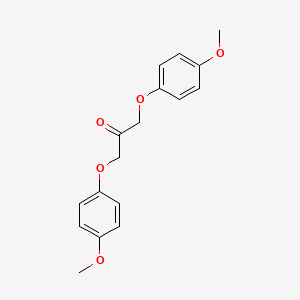
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
